molecular formula C19H15FN6O2 B2534135 2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide CAS No. 893932-43-9

2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide

Cat. No. B2534135
CAS RN: 893932-43-9
M. Wt: 378.367
InChI Key: DTITYLUTFIQXHC-UHFFFAOYSA-N
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Description

The compound “2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a triazolopyrimidine core, which is a type of heterocyclic compound that contains nitrogen atoms. This core is substituted with a fluorophenyl group, a methylphenylacetamide group, and an oxo group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, with the various substituents attached at specific positions . Techniques such as NMR spectroscopy would be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the oxo group could potentially be involved in redox reactions, while the amide group might participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound is part of a new ring system that has been synthesized through a three-step reaction sequence . This process is atom-economical and engages five reactive centers . The synthesis of this new heterocyclic system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .

Antiproliferative Activities

Some compounds of this ring system were tested for antiproliferative activities against five human cancer cell lines of gynecological origin . This suggests potential applications in cancer research and treatment.

Triazole Scaffold

Compounds containing a triazole, like this one, exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This makes them significant in pharmaceutical research.

LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which this compound is a part of, can be used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibitors have potential therapeutic applications in cancer treatment.

USP28 Inhibitors

New [1,2,3]triazolo[4,5-d]pyrimidine derivatives, like this compound, have been synthesized and evaluated as potent USP28 inhibitors . USP28 is a deubiquitinating enzyme, and its inhibitors can have potential applications in cancer therapy.

Drug Screening

This compound’s key descriptors have been revealed, which can help to screen out efficient and novel drugs in the future . This suggests potential applications in drug discovery and development.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological effects. Without specific data, it’s difficult to provide a detailed safety analysis.

Future Directions

Future research on this compound could involve further studies to elucidate its synthesis, properties, and potential biological activities. This could include in vitro and in vivo studies to investigate its mechanism of action, as well as studies to optimize its synthesis and improve its properties .

properties

IUPAC Name

2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c1-24(14-7-3-2-4-8-14)16(27)11-25-12-21-18-17(19(25)28)22-23-26(18)15-9-5-6-13(20)10-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTITYLUTFIQXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide

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